N-(3'-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and thiadiazole moieties in this compound contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Construction of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Spiro Compound Formation: The indole and thiadiazole rings are then connected through a spiro linkage, typically involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include various substituted indole and thiadiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally related to the thiadiazole moiety.
Uniqueness
N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is unique due to its spiro linkage, which imparts distinct chemical and biological properties compared to other indole and thiadiazole derivatives .
Properties
Molecular Formula |
C16H17ClN4O3S |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(4-acetyl-4'-chloro-1'-ethyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
InChI |
InChI=1S/C16H17ClN4O3S/c1-5-20-13-8(2)6-7-11(17)12(13)16(14(20)24)21(10(4)23)19-15(25-16)18-9(3)22/h6-7H,5H2,1-4H3,(H,18,19,22) |
InChI Key |
QNYBXPLYFQWWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)Cl)C |
Origin of Product |
United States |
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